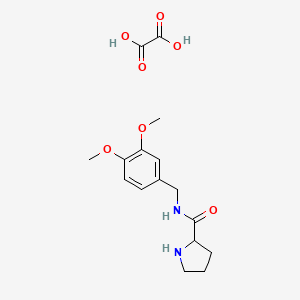
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with dimethyl groups and a sulfamoyl group attached to a thiophene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen.Die Sulfamoylgruppe wird dann an den Furanring gebunden, und schließlich wird der Thiophenring durch eine Kupplungsreaktion eingeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder funktionelle Gruppen in ihre reduzierten Formen umzuwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, wie z. B. Halogenide, Hydroxylgruppen oder Alkylgruppen .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Sie wird bei der Entwicklung neuer Materialien wie Polymeren und organischen Halbleitern eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfamoylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Thiophenring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethylfuran: Fehlt die Sulfamoyl- und Thiophengruppe, wodurch sie in Bezug auf die chemische Reaktivität weniger vielseitig ist.
Thiophen-2-carbonsäure: Enthält den Thiophenring, aber nicht den Furanring und die Dimethylgruppen.
Sulfamoylbenzoesäure: Enthält die Sulfamoylgruppe, aber nicht den Furan- und Thiophenring.
Einzigartigkeit
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carbonsäure ist einzigartig aufgrund ihrer Kombination aus funktionellen Gruppen, die es ihr ermöglicht, an einer Vielzahl chemischer Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren. Dies macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C11H11NO5S2 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
BSKLZAJYYTUMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


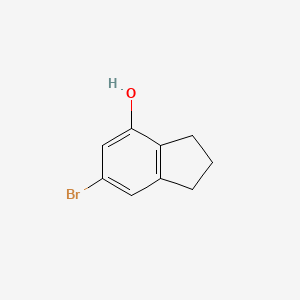
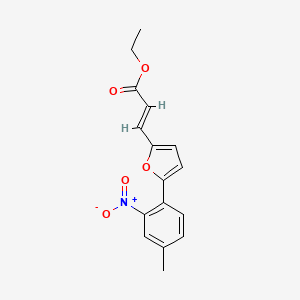

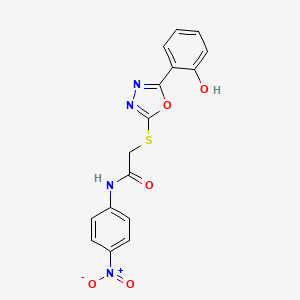
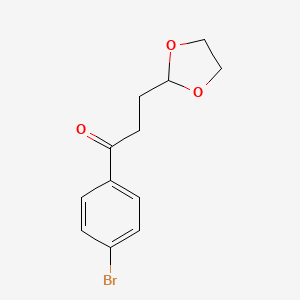
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
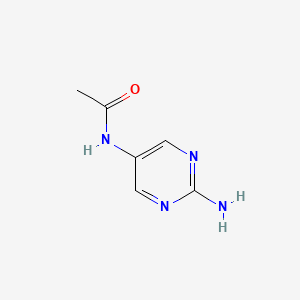
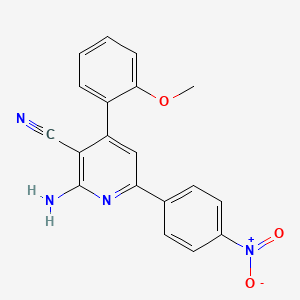
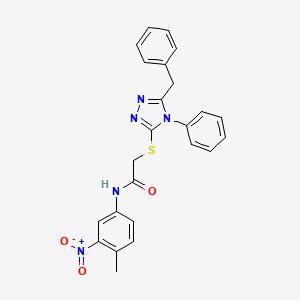
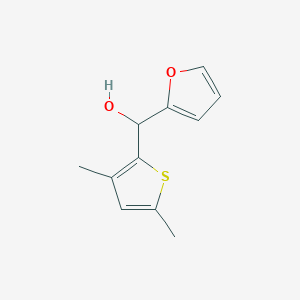

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

